molecular formula C9H11ClN2 B6266563 7-methyl-1H-indol-5-amine hydrochloride CAS No. 1803587-61-2

7-methyl-1H-indol-5-amine hydrochloride

Cat. No.: B6266563
CAS No.: 1803587-61-2
M. Wt: 182.7
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Description

7-Methyl-1H-indol-5-amine hydrochloride is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a methyl group at the 7-position and a primary amine at the 5-position of the indole ring system, and is provided as its stable hydrochloride salt . The molecular formula of the salt is C9H11ClN2, with a molecular weight of 182.65 g/mol . The parent amine has a CAS Registry Number of 90868-09-0, while the hydrochloride salt is registered under 1803587-61-2 . The indole nucleus is a privileged scaffold in pharmaceuticals due to its structural presence in a wide range of endogenous biomolecules and therapeutically active compounds . This structure is a fundamental component of the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin . Consequently, substituted indoles like 7-Methyl-1H-indol-5-amine often serve as crucial core structures or synthetic intermediates in the research and development of bioactive molecules . They are frequently investigated for their potential to interact with various biological targets, including serotonin receptors and enzymes . Researchers utilize this compound in diverse areas, including the synthesis of more complex molecules and as a building block in exploring new chemical entities for potential pharmacological activities, such as anticancer, antiviral, and antimicrobial properties . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1803587-61-2

Molecular Formula

C9H11ClN2

Molecular Weight

182.7

Purity

95

Origin of Product

United States

Preparation Methods

Indole Core Formation

The indole core is typically synthesized via the Fischer indole synthesis , a widely used method for constructing indole derivatives. This reaction involves the cyclization of phenylhydrazine derivatives with ketones or aldehydes under acidic conditions. For 7-methyl-1H-indol-5-amine, the precursor 5-nitro-7-methylindole is often employed. The nitro group at position 5 is later reduced to an amine, while the methyl group at position 7 is introduced via alkylation or direct substitution.

Key reagents :

  • Phenylhydrazine derivatives (e.g., 4-methylphenylhydrazine)

  • Cyclohexanone or substituted ketones

  • Acid catalysts (e.g., HCl, H₂SO₄)

Reaction conditions :

  • Temperature: 80–100°C

  • Solvent: Ethanol or acetic acid

  • Duration: 6–12 hours

Introduction of the Methyl Group

The methyl group at position 7 is introduced via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic substitution reaction occurs preferentially at the 7th position due to the directing effects of the indole’s electron-rich aromatic system.

Optimization parameters :

  • Catalyst loading: 10–15% AlCl₃ by weight

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Temperature: 0–5°C (to minimize side reactions)

Amination at Position 5

The amine group at position 5 is introduced through nitration followed by reduction :

  • Nitration : Treatment with concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at position 5.

  • Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas (H₂) reduces the nitro group to an amine.

Critical considerations :

  • Nitration time: ≤2 hours to prevent over-nitration

  • Reduction pressure: 1–3 atm H₂

  • Catalyst loading: 5–10% Pd/C

Hydrochloride Salt Formation

The final step involves converting the free amine to its hydrochloride salt using hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). This enhances the compound’s stability and solubility.

Conditions :

  • HCl concentration: 4–6 M

  • Temperature: 0–10°C (to prevent decomposition)

  • Stirring time: 1–2 hours

Industrial Production Methods

Large-Scale Fischer Indole Synthesis

Industrial facilities optimize the Fischer indole synthesis for batch production:

  • Continuous flow reactors : Enhance heat transfer and reduce reaction time.

  • Automated pH control : Maintains optimal acidity (pH 2–4) for cyclization.

  • In-line purification : Chromatography or crystallization removes byproducts.

Catalytic Hydrogenation in Flow Systems

Reduction of nitro intermediates is performed using fixed-bed reactors packed with Pd/C catalysts. Benefits include:

  • Higher throughput (50–100 kg/day)

  • Reduced catalyst degradation

  • Consistent product purity (≥98%)

Factors Influencing Yield and Purity

Reaction Conditions

The table below summarizes optimal conditions for key steps:

StepTemperature (°C)SolventCatalystYield (%)
Indole formation80–100EthanolHCl70–75
Methylation0–5DCMAlCl₃65–70
Nitration0–5H₂SO₄80–85
Reduction25–30MethanolPd/C90–95
Salt formation0–10THFHCl95–98

Solvent and Catalyst Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) improve regioselectivity during methylation.

  • Pd/C vs. Raney Ni : Pd/C offers higher reduction efficiency (90–95% vs. 70–80%) but is costlier.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR :

    • Methyl protons: δ 2.4–2.6 ppm (singlet)

    • Amine protons: δ 6.8–7.0 ppm (broad)

    • Aromatic protons: δ 7.2–7.5 ppm

  • ¹³C NMR :

    • C-7 methyl: δ 20–22 ppm

    • C-5 amine: δ 150–152 ppm

X-ray Crystallography

Single-crystal analysis confirms:

  • Bond lengths : C7–CH₃ (1.48 Å)

  • Dihedral angles : Indole ring planarity (≤5° deviation)

Challenges and Mitigation Strategies

Solubility Issues

  • Problem : Low solubility in aqueous buffers (≤0.1 mg/mL).

  • Solution : Use DMSO stock solutions (10 mM) diluted in PBS (final DMSO ≤0.1%).

Stability Concerns

  • Storage : -20°C in airtight, light-protected containers.

  • Handling : Conduct reactions under nitrogen to prevent oxidation .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1H-indol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

7-Methyl-1H-indol-5-amine hydrochloride has shown potential as a pharmacological agent with various therapeutic applications:

  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against HeLa, MCF-7, and HT-29 cell lines with IC50 values indicating significant antiproliferative activity .
Cell LineIC50 (μM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies suggest that it induces apoptosis and inhibits tubulin polymerization, similar to colchicine .

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Serratia marcescens, and Bacillus subtilis. These findings suggest potential for developing new antimicrobial agents .
Bacterial StrainActivity Observed
Escherichia coliPositive
Pseudomonas aeruginosaPositive
Serratia marcescensPositive
Bacillus subtilisPositive

Neuroscience

The compound is being investigated for its role in modulating neurotransmitter systems. It has been noted for its interaction with serotonin receptors, which could have implications for treating mood disorders .

Biochemical Studies

This compound is utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its ability to modulate biological pathways makes it a valuable tool in understanding complex cellular mechanisms .

Monoamine Oxidase B Inhibition

A study investigated the structure-activity relationship (SAR) of indole derivatives, including 7-methyl-1H-indol-5-amino compounds, revealing moderate selectivity for MAO-B inhibition. This suggests potential applications in treating neurological disorders such as Parkinson's disease .

Viral Inhibition Studies

Research into small molecule inhibitors has identified compounds similar to 7-methyl-1H-indol-5-amines as candidates for disrupting viral replication mechanisms in pathogens like Ebola and Marburg viruses. These findings highlight the compound's potential in antiviral drug development .

Mechanism of Action

The mechanism of action of 7-methyl-1H-indol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between 7-methyl-1H-indol-5-amine hydrochloride and related indole derivatives:

Table 1: Comparative Analysis of Indole Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications Reference
This compound C₉H₁₀N₂·HCl 182.46 5-NH₂, 7-CH₃ Enhanced solubility via HCl salt; potential serotonin analog N/A (target)
1H-Indol-7-amine monohydrochloride C₈H₉ClN₂ 168.62 7-NH₂ Positional isomer; simpler structure
5-Methyltryptamine hydrochloride C₁₁H₁₄N₂·HCl 210.70 3-(CH₂CH₂NH₂), 5-CH₃ Tryptamine derivative; CNS activity
1-(2-Methoxyethyl)-2-methyl-1H-indol-5-amine HCl C₁₂H₁₇ClN₂O 241.73 1-(CH₂CH₂OCH₃), 2-CH₃, 5-NH₂ Bulky substituents alter lipophilicity
[2-(5-Methyl-1H-indol-3-yl)ethyl]amine HCl C₁₁H₁₄ClN₂ 210.70 3-(CH₂CH₂NH₂), 5-CH₃ Tryptamine analog; receptor binding

Key Comparisons:

Structural Differences: Substituent Positions: The target compound’s 5-amine and 7-methyl groups distinguish it from positional isomers like 1H-indol-7-amine monohydrochloride . Tryptamine derivatives (e.g., 5-methyltryptamine HCl) feature an ethylamine side chain at position 3, absent in the target compound . Salt Forms: Hydrochloride salts improve aqueous solubility compared to free bases, critical for pharmacological applications.

Physicochemical Properties :

  • Molecular Weight : The target compound (182.46 g/mol) is lighter than derivatives with complex substituents (e.g., 241.73 g/mol for 1-(2-methoxyethyl)-2-methyl-1H-indol-5-amine HCl) .
  • Lipophilicity : Methyl groups (logP ~1.88 in analogs ) increase hydrophobicity, while amine groups enhance polarity.

Synthetic Routes :

  • Target Compound : Likely synthesized via nitration/reduction of 7-methylindole or direct substitution, though evidence lacks explicit protocols.
  • Analog Methods : and describe imidazole-indole hybrids using aldehydes and amines, adaptable for modifying substituents .

Potential Applications: Biological Activity: Tryptamine derivatives (e.g., 5-methyltryptamine HCl) are studied for serotonin receptor modulation . The target compound’s amine and methyl groups may confer similar properties. Chemical Intermediates: Used in synthesizing complex molecules (e.g., marine alkaloids or kinase inhibitors) .

Q & A

Q. What are the common synthetic routes for 7-methyl-1H-indol-5-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer: The compound is typically synthesized via the Fischer indole synthesis, involving the reaction of phenylhydrazine with a methyl-substituted carbonyl precursor under acidic conditions. Cyclization can also be achieved using aqueous titanium(III) chloride, which facilitates reductive amination at ambient temperatures . Optimization involves adjusting pH, temperature, and solvent polarity (e.g., using DMF or dichloromethane) to minimize side reactions. Post-synthesis, purification via column chromatography or recrystallization improves purity. Yield can be enhanced by catalytic additives (e.g., Pd/C) and inert atmosphere control.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer:
  • NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and confirms the indole backbone .
  • IR Spectroscopy: Identifies N–H stretches (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 163.10 for the free base) .
  • HPLC: Assesses purity using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in biological assays?

  • Methodological Answer: The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays (e.g., enzyme inhibition studies). Stability is improved by reducing hygroscopicity compared to the free base. Storage at −20°C in desiccated containers prevents degradation. Solubility profiles should be confirmed using UV-Vis spectroscopy in buffers (pH 4–7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for this compound?

  • Methodological Answer: Variability often arises from differences in assay conditions (e.g., pH, temperature) or target isoform specificity. To address this:
  • Standardize Assays: Use consistent enzyme sources (e.g., recombinant human monoamine oxidase-A) and substrate concentrations .
  • Validate Selectivity: Perform counter-screens against related enzymes (e.g., MAO-B) to rule off-target effects .
  • Statistical Analysis: Apply ANOVA or Tukey’s test to compare datasets, accounting for batch-to-batch compound variability .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets like monoamine oxidases?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses within MAO-A’s flavin-binding pocket. Key interactions include π-π stacking with Tyr-407 and hydrogen bonding with FAD cofactors .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energies (MM/PBSA) to prioritize analogs .
  • QSAR Models: Train regression models on IC₅₀ data to correlate substituent effects (e.g., methyl vs. chloro groups) with activity .

Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the compound’s derivatives?

  • Methodological Answer: Single-crystal XRD using SHELXL refines bond angles and torsional parameters, clarifying regiochemical outcomes in derivatives. For example:
  • Twinning Analysis: Resolves ambiguities in methyl/amine positioning via Hooft parameter validation .
  • Electron Density Maps: Identify protonation states (e.g., amine vs. imine forms) in salt derivatives .
  • Cambridge Structural Database (CSD): Compare with deposited indole structures (e.g., CCDC entry INDOL05) to validate novel conformations .

Methodological Notes

  • Data Tables: For brevity, tabular data on spectral peaks, assay conditions, or computational parameters are recommended in supplementary materials.
  • Validation: All experimental protocols should include positive/negative controls (e.g., known MAO inhibitors like clorgyline) and triplicate measurements .

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